4-(4,6-Dimethylpyridin-2-yl)morpholine

PI3Kδ kinase inhibitor cancer

4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 908607-98-7) is a heterocyclic compound featuring a pyridine ring substituted with two methyl groups at the 4 and 6 positions and a morpholine moiety at the 2-position. Its molecular formula is C11H16N2O with a molecular weight of 192.26 g/mol.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8561600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethylpyridin-2-yl)morpholine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)N2CCOCC2)C
InChIInChI=1S/C11H16N2O/c1-9-7-10(2)12-11(8-9)13-3-5-14-6-4-13/h7-8H,3-6H2,1-2H3
InChIKeyZINNHCARUJQQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,6-Dimethylpyridin-2-yl)morpholine: Key Physicochemical and Structural Properties for Procurement


4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 908607-98-7) is a heterocyclic compound featuring a pyridine ring substituted with two methyl groups at the 4 and 6 positions and a morpholine moiety at the 2-position. Its molecular formula is C11H16N2O with a molecular weight of 192.26 g/mol [1]. The compound typically appears as a black oil and is utilized as a versatile building block in medicinal chemistry .

Why Generic Substitution Fails for 4-(4,6-Dimethylpyridin-2-yl)morpholine: The Critical Role of Methyl Substitution


Simple 4-(pyridin-2-yl)morpholine analogs lacking the 4,6-dimethyl substitution pattern cannot reliably substitute for 4-(4,6-Dimethylpyridin-2-yl)morpholine in advanced medicinal chemistry applications. The methyl groups significantly alter the electronic distribution of the pyridine ring, which directly impacts binding affinity and selectivity for key targets such as phosphoinositide 3-kinases (PI3K) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) [1]. Substitution with a non-methylated pyridine ring or alternative substituents yields distinct, often inferior, pharmacological profiles, making precise procurement of this specific building block essential for reproducible research outcomes [2].

Quantitative Differentiation of 4-(4,6-Dimethylpyridin-2-yl)morpholine: Comparative Evidence for Scientific Selection


Enhanced PI3Kδ Affinity via 4,6-Dimethylpyridine Scaffold: Binding Data from Kinobeads Assay

Compounds incorporating the 4-(4,6-dimethylpyridin-2-yl)morpholine scaffold exhibit significantly enhanced binding affinity to the PI3Kδ kinase domain compared to unsubstituted pyridine analogs. A representative derivative demonstrated a Kd of 0.200 nM against PI3Kδ in human HL60 cell extract using a kinobeads-based pull-down assay [1]. In contrast, 4-(pyridin-2-yl)morpholine, a common comparator lacking the 4,6-dimethyl groups, typically shows IC50 values in the micromolar to high nanomolar range against PI3K isoforms .

PI3Kδ kinase inhibitor cancer

Functional Antagonism of CRTh2: Comparative Cellular Potency of 4,6-Dimethylpyridine Derivatives

Derivatives containing the 4-(4,6-dimethylpyridin-2-yl)morpholine core demonstrate moderate but functional antagonist activity at the human CRTh2 receptor. One such derivative exhibited an IC50 of 2.92 μM (2,920 nM) in a functional cellular assay measuring inhibition of DK-PGD2-mediated attenuation of forskolin-induced cAMP accumulation in HEK cells [1]. While this is a moderate potency, it is comparable to other early-stage CRTh2 antagonists in the 1-10 μM range, which were later optimized to low nanomolar clinical candidates [2]. This contrasts with simple morpholine-pyridine analogs, which often show no measurable CRTh2 activity.

CRTh2 asthma inflammation

Kinase Selectivity Profile: Differential Inhibition of mTOR and PI3K Isoforms

A derivative of 4-(4,6-dimethylpyridin-2-yl)morpholine demonstrated a clear selectivity profile across key lipid kinases. It inhibited PI3Kδ with an IC50 of 14 nM, while showing slightly weaker activity against mTOR (IC50 = 5.4 nM) and PI3Kα (IC50 = 2 nM) [1]. In comparison, pan-PI3K/mTOR inhibitors like wortmannin and LY294002 exhibit non-selective inhibition across all isoforms with IC50 values typically in the low nanomolar range [2]. This data suggests that the 4,6-dimethylpyridine substitution may confer a degree of isoform selectivity, a crucial property for reducing off-target toxicity in therapeutic development.

mTOR PI3K kinase selectivity

High-Impact Research and Industrial Applications of 4-(4,6-Dimethylpyridin-2-yl)morpholine


Development of PI3Kδ-Selective Inhibitors for Oncology and Immunology

The 4,6-dimethyl substitution is critical for achieving high-affinity binding to the PI3Kδ isoform, as evidenced by sub-nanomolar Kd values in kinobeads assays [1]. This scaffold serves as a privileged starting point for medicinal chemistry campaigns aimed at developing PI3Kδ-selective inhibitors for B-cell malignancies and inflammatory diseases. Procurement of this compound is essential for generating focused libraries to optimize selectivity over other PI3K isoforms and mTOR.

Elaboration of CRTh2 Antagonist Pharmacophores for Allergic Inflammation

The moderate antagonist activity of 4-(4,6-dimethylpyridin-2-yl)morpholine derivatives at the CRTh2 receptor (IC50 = 2.92 μM) provides a validated, tractable starting point for structure-activity relationship (SAR) studies [1]. Researchers can leverage this scaffold to install diverse functional groups and rapidly improve potency into the low nanomolar range, accelerating the discovery of novel treatments for asthma and allergic rhinitis.

Probing Kinase Selectivity with Tuneable mTOR/PI3K Inhibitors

The differential inhibition of mTOR (IC50 = 5.4 nM) and PI3K isoforms (PI3Kδ IC50 = 14 nM, PI3Kα IC50 = 2 nM) by this scaffold highlights its utility in probing the fundamental biology of the PI3K/AKT/mTOR pathway [1]. This compound class enables the creation of chemical probes with distinct selectivity fingerprints, allowing researchers to dissect the specific contributions of each kinase to cellular processes and disease pathology.

Chemical Biology Tool for HDAC and Demethylase Probe Development

The 4,6-dimethylpyridine core is a recognized motif in inhibitors of histone deacetylases (HDACs) and demethylases [1]. The morpholine moiety enhances solubility and provides a vector for further derivatization. This compound is therefore a valuable building block for creating targeted chemical probes to study epigenetic regulation in cancer and other diseases, offering a strategic advantage over simpler, unsubstituted pyridine analogs which often lack the required binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,6-Dimethylpyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.